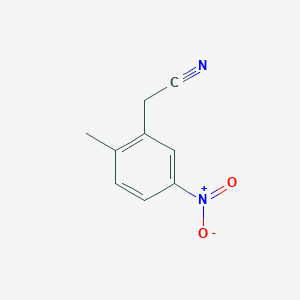

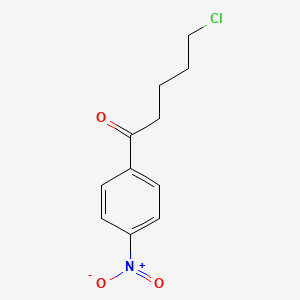

2-(4-Cyanophenyl)-4'-iodoacetophenone

説明

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea were synthesized in a high yield, via different applications of aroyl isocyanate and 4-aminobenzonitrile .Molecular Structure Analysis

The molecular structure of related compounds involves various types of bonding and interactions. For example, the crystal structure of N-benzoyl-N′-(4′-cyanophenyl)thiourea involves an intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions .Chemical Reactions Analysis

Related compounds such as ethyl 2-(4-cyanophenyl)hydrazinecarboxylates have been found to work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds vary. For instance, 2,2-Bis-(4-cyanatophenyl)propane has a melting point of 80 °C, a boiling point of 391.0±52.0 °C (Predicted), and a density of 1.171±0.06 g/cm3 (Predicted) .科学的研究の応用

1. Synthesis and Characterization of Metal Complexes

- Summary of Application: The compound has been used in the synthesis of a new multifunctional Morita-Baylis-Hillman (MBH) adduct ligand, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate (L ” x), and its corresponding metal complexes with Cr 3+, Co 3+, Ni 2+, Mn 2+, and Cu 2+ ions .

- Methods of Application: The MBH adduct ligand was synthesized following the Morita-Baylis-Hillman reaction scheme. Spectroscopic techniques such as UV-Visible, FT-IR, ESI-MS, and 1 H NMR were used in the characterization of the L ”x. Complexes of Cr 3+, Co 3+, Ni 2+, Mn 2+, Cu 2+ with L ”x were prepared and characterized by UV-Visible, FT-IR and powder-XRD .

- Results or Outcomes: The FTIR spectrum of the L”x generated through DFT B3LYP method and 6-311++ G (d,p) basis set was found in good agreement with the experimental spectrum. The semi-empirical PM6 method optimization helped propose the most suitable geometries of the complexes with Cr 3+, Co 3+ possessing octahedral, Ni 2+ square planner, Mn 2+ and Cu 2+ tetrahedral geometries .

2. Enzyme-Catalyzed Reactions

- Summary of Application: 4-Cyanophenyl isocyanate, a compound similar to “2-(4-Cyanophenyl)-4’-iodoacetophenone”, has been used in investigating enzyme-catalyzed reactions .

- Methods of Application: The specific methods of application are not detailed in the source, but it typically involves the use of the compound in biochemical assays to study enzyme activity .

- Results or Outcomes: The compound has proven instrumental in shedding light on key mechanisms underlying biochemical and physiological processes .

3. Synthesis of Fluorescent Materials

- Summary of Application: The compound has been used in the synthesis of novel fluorescent materials, which are suitable for OLED applications .

- Methods of Application: The compound was used in the synthesis of a series of fluorescent materials containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene .

- Results or Outcomes: The synthesized compounds exhibited mega Stokes shifts between 113 and 177 nm, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution . Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100% .

4. Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dye Stuff

- Summary of Application: 4-Cyanophenylacetic acid, a compound similar to “2-(4-Cyanophenyl)-4’-iodoacetophenone”, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .

- Methods of Application: The specific methods of application are not detailed in the source, but it typically involves the use of the compound in various chemical reactions to synthesize other compounds .

- Results or Outcomes: The compound has proven instrumental in the synthesis of various organic compounds, pharmaceuticals, agrochemicals, and dyes .

5. Anticancer Efficacy

- Summary of Application: A compound similar to “2-(4-Cyanophenyl)-4’-iodoacetophenone” has been used in the synthesis of 4-cyanophenyl-2-hydrazinylthiazoles libraries, which show anticancer efficacy against HCT-116 and MCF-7 carcinoma cell lines .

- Methods of Application: The compound was used in the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone .

- Results or Outcomes: The synthesized compounds showed anticancer efficacy against HCT-116 and MCF-7 carcinoma cell lines, with the majority being more active than c .

6. Biosensing Applications

- Summary of Application: Perylene and its derivatives, which are similar to “2-(4-Cyanophenyl)-4’-iodoacetophenone”, have been used in the development of biosensors .

- Methods of Application: Perylene composite microcrystals doped with non-planar molecular tetrakis (4-aminophenyl)ethene were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

- Results or Outcomes: The synthesized microcrystals exhibited a significantly enhanced electrochemiluminescence (ECL) signal as compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant . They were utilized as a novel ECL luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L −1 with a detection limit of 0.96 nmol L −1 .

Safety And Hazards

将来の方向性

Future research could focus on further understanding the properties and potential applications of “2-(4-Cyanophenyl)-4’-iodoacetophenone” and related compounds. For instance, the dual fluorescence of 2-(4-cyanophenyl)-N, N-dimethylaminoethane has been investigated using density functional theory and CASSCF/CASPT2 approaches .

特性

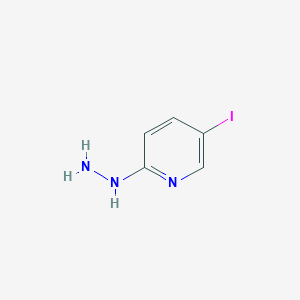

IUPAC Name |

4-[2-(4-iodophenyl)-2-oxoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-14-7-5-13(6-8-14)15(18)9-11-1-3-12(10-17)4-2-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMOEXPCHJZSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642330 | |

| Record name | 4-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyanophenyl)-4'-iodoacetophenone | |

CAS RN |

898784-43-5 | |

| Record name | 4-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)

![5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1613009.png)